molecular formula C19H24N2O5S B2621883 ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate CAS No. 868215-62-7

ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate

Cat. No.: B2621883
CAS No.: 868215-62-7
M. Wt: 392.47
InChI Key: XBRHVHUXEUMBCH-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a thiomorpholine ring through an acetamido group. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting diethylamine with a suitable diketone under acidic conditions.

    Acetylation: The thiomorpholine ring is then acetylated using acetic anhydride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the acetamido-thiomorpholine intermediate with ethyl 4-aminobenzoate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and acetamido group allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the thiomorpholine ring and acetamido group, making it less versatile.

    Diethylthiomorpholine derivatives: Similar structure but without the benzoate ester, affecting their reactivity and applications.

    Acetamido benzoates: Lack the thiomorpholine ring, limiting their potential interactions and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-14-17(23)21(18(24)15(5-2)27-14)11-16(22)20-13-9-7-12(8-10-13)19(25)26-6-3/h7-10,14-15H,4-6,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHVHUXEUMBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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